molecular formula C18H22N4O4 B5298875 2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid

2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid

Cat. No.: B5298875
M. Wt: 358.4 g/mol
InChI Key: HKAHVVFAZGIATR-UHFFFAOYSA-N
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Description

2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid is a complex organic compound that features a pyrazole ring, a diazepane ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone. The diazepane ring is then introduced via a cyclization reaction, often involving a diamine and a dihaloalkane. The final step involves the acylation of the pyrazole-diazepane intermediate with acetic anhydride or a similar reagent to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the diazepane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid is not well understood, but it is believed to interact with specific molecular targets in the body. These could include enzymes or receptors involved in neurological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[1-(2-Hydroxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[1-[1-(2-Chlorophenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs

Properties

IUPAC Name

2-[1-[1-(2-methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-26-16-5-3-2-4-15(16)22-12-14(10-20-22)18(25)21-7-6-19-9-13(11-21)8-17(23)24/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHVVFAZGIATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCNCC(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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